molecular formula C7H7O7-3 B1244149 Homocitrate(3-)

Homocitrate(3-)

Cat. No.: B1244149
M. Wt: 203.13 g/mol
InChI Key: XKJVEVRQMLKSMO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Homocitrate(3-) is tricarboxylate anion of homocitric acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a homocitrate(2-).

Scientific Research Applications

Microscale Chemistry in Synthesis

Homocitrate plays a significant role in microscale chemistry experiments, particularly in the synthesis of new compounds. It is instrumental in the hydrothermal synthesis and serves as an important development in chemical research methods (Li Zeng-chun, 2002).

Role in Nitrogen Fixation

Homocitrate is a component of the iron-molybdenum cofactor in nitrogenase, crucial for nitrogen fixation. Its synthesis is regulated by specific genes in different species, highlighting its essential role in symbiotic nitrogen fixation (Hakoyama et al., 2009).

Essential in Nitrogenase Activity

Homocitrate is vital for the nitrogenase activity in various biological systems. Its presence or absence can significantly impact the efficiency of nitrogen fixation, both in symbiotic relationships and in free-living diazotrophs (Bellés-Sancho et al., 2021).

Structural Studies

Structural studies of molybdenum complexes with homocitrate have provided insights into its potential biological relevance and physical properties. These studies are crucial for understanding the molecular mechanisms in biological systems (Zhou et al., 2006).

Regulation of Homocitrate Synthase

Homocitrate synthase, which catalyzes the formation of homocitrate, is regulated through various mechanisms. Understanding these mechanisms is vital for comprehending the metabolic pathways in which homocitrate is involved (Andi & Cook, 2005).

Synthesis and Substrate Reduction

Research on the synthesis and substrate reduction properties of dinitrogenase activated with homocitrate analogues sheds light on the structural requirements for efficient nitrogen fixation (Imperial et al., 1989).

Feedback Inhibition in Fungi

Homocitrate synthase is crucial in the lysine biosynthetic pathway in fungi. Its feedback inhibition by lysine affects various metabolic processes, including the production of essential compounds like penicillin (Luengo et al., 1980).

Yeast Homocitrate Synthase

Studies on yeast homocitrate synthase have provided insights into its sensitivity to lysine and its role in lysine biosynthesis (Tucci & Ceci, 1972).

Vanadium Complexes with Homocitrate

Investigations into vanadium complexes with homocitrate contribute to understanding its potential roles in the biosynthesis and function of nitrogenase active sites (Wright et al., 1996).

Properties

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

2-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3

InChI Key

XKJVEVRQMLKSMO-UHFFFAOYSA-K

Canonical SMILES

C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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